![molecular formula C18H17ClN2O3S2 B12503490 5-{2-[(2-chlorobenzyl)sulfanyl]-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl}pentanoic acid](/img/structure/B12503490.png)
5-{2-[(2-chlorobenzyl)sulfanyl]-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl}pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxothieno[3,2-d]pyrimidin-3-yl)pentanoic acid is a complex organic compound featuring a thienopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxothieno[3,2-d]pyrimidin-3-yl)pentanoic acid typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the chlorophenylmethylsulfanyl group and the pentanoic acid moiety. Common reagents used in these steps include chlorinated aromatic compounds, sulfur-containing reagents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxothieno[3,2-d]pyrimidin-3-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
作用机制
The mechanism by which 5-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxothieno[3,2-d]pyrimidin-3-yl)pentanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique chemical structure. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
- **5-(4-Chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
- **5-(3,4-Dimethylphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
- **5-(4-Ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
Uniqueness
5-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxothieno[3,2-d]pyrimidin-3-yl)pentanoic acid is unique due to the presence of the chlorophenylmethylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds, making it a valuable subject of study in various scientific fields.
属性
分子式 |
C18H17ClN2O3S2 |
|---|---|
分子量 |
408.9 g/mol |
IUPAC 名称 |
5-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxothieno[3,2-d]pyrimidin-3-yl]pentanoic acid |
InChI |
InChI=1S/C18H17ClN2O3S2/c19-13-6-2-1-5-12(13)11-26-18-20-14-8-10-25-16(14)17(24)21(18)9-4-3-7-15(22)23/h1-2,5-6,8,10H,3-4,7,9,11H2,(H,22,23) |
InChI 键 |
LYBMSWWYNFBKPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2CCCCC(=O)O)SC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



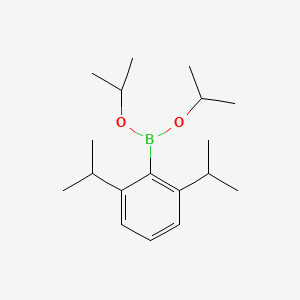
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12503436.png)
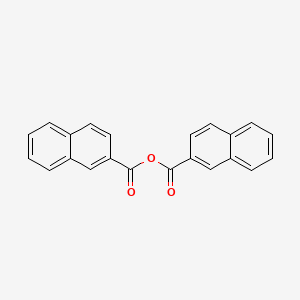
![{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine](/img/structure/B12503450.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-methylbenzohydrazide](/img/structure/B12503451.png)

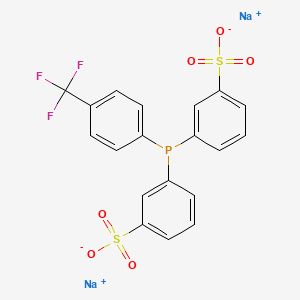
![6-ethyl-2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one](/img/structure/B12503457.png)
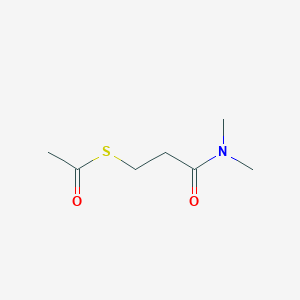
![4-(1-Hydroxypropyl)-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B12503463.png)
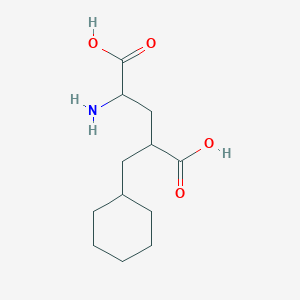
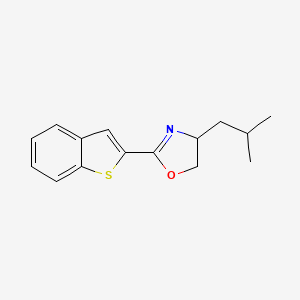
![N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine](/img/structure/B12503482.png)
